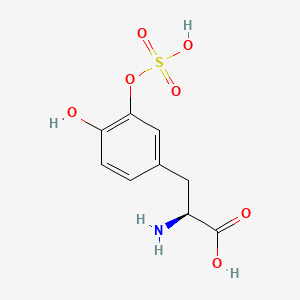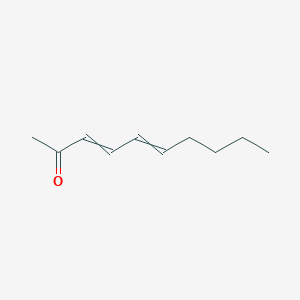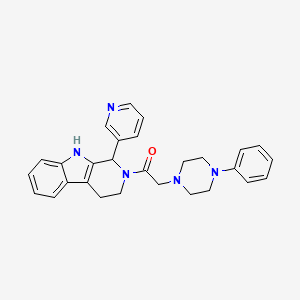
1'-(2-Bromoethyl)-2,3'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide is a chemical compound that belongs to the class of organic bromides It is characterized by the presence of a bromoethyl group attached to a bipyridin-1-ium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide typically involves the reaction of 2,3’-bipyridine with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bipyridin-1-ium core to its reduced form.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted bipyridines, bipyridine oxides, and reduced bipyridines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the bipyridin-1-ium core can interact with metal ions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks the bipyridin-1-ium core.
2-Bromoethylamine: Contains a bromoethyl group but differs in the core structure.
Bipyridine Derivatives: Various derivatives with different substituents on the bipyridine core.
Uniqueness
1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide is unique due to the combination of the bromoethyl group and the bipyridin-1-ium core. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
特性
CAS番号 |
105677-21-2 |
|---|---|
分子式 |
C12H13Br3N2 |
分子量 |
424.96 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C12H12BrN2.2BrH/c13-6-9-15-8-3-4-11(10-15)12-5-1-2-7-14-12;;/h1-5,7-8,10H,6,9H2;2*1H/q+1;;/p-1 |
InChIキー |
WLDGVRWFQRKHES-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[NH+]C(=C1)C2=C[N+](=CC=C2)CCBr.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
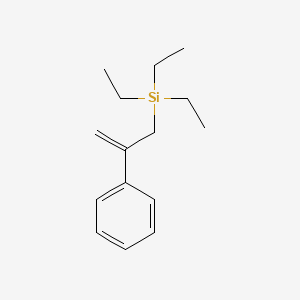
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)

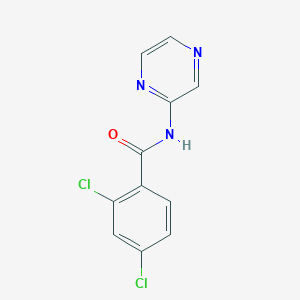
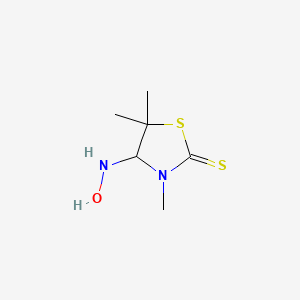

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
